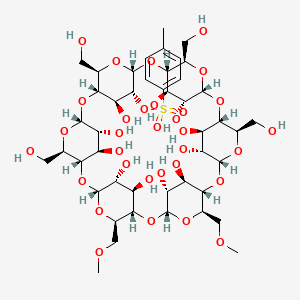
2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide, 98% (2A3OAB2DGPA, 98%) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the sugar glucose and is composed of a nitrogen-containing ring structure. 2A3OAB2DGPA, 98% has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2A3OAB2DGPA, 98% has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as glycosides, glycosyl amides, and glycosyl sulfonamides. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein tyrosine phosphatases and the regulation of cell cycle progression.
Wirkmechanismus
The mechanism of action of 2A3OAB2DGPA, 98% is not fully understood. It is believed that the azide group of the compound reacts with the amine group of proteins, leading to the inhibition of protein tyrosine phosphatases. This inhibition has been shown to be involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2A3OAB2DGPA, 98% have been studied in various cell types. It has been shown to inhibit protein tyrosine phosphatases, leading to the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2A3OAB2DGPA, 98% has several advantages and limitations for lab experiments. One advantage is that it is a readily available and inexpensive compound. Another advantage is that it is a stable compound, making it suitable for long-term storage. A limitation of 2A3OAB2DGPA, 98% is that its mechanism of action is not fully understood, making it difficult to predict its effects.
Zukünftige Richtungen
The future directions for 2A3OAB2DGPA, 98% research include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Furthermore, further research could be conducted to explore its potential use in the synthesis of novel compounds. Finally, further research could be conducted to explore its potential use in the study of other biological processes, such as gene expression and signal transduction.
Synthesemethoden
2A3OAB2DGPA, 98% can be synthesized using a multi-step process. The first step involves the reaction of β-D-glucopyranosyl azide with allylic alcohol in the presence of a base catalyst. This reaction results in the formation of a 1,2-diol. The second step involves the protection of this 1,2-diol by benzylation with benzyl bromide. The third step involves the acetamidation of the 1,2-diol with acetic anhydride. The fourth step involves the reaction of the benzylated 1,2-diol with an alkyl azide to form 2A3OAB2DGPA, 98%.
Eigenschaften
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-3-9-24-16-14(20-11(2)23)17(21-22-19)26-13-10-25-18(27-15(13)16)12-7-5-4-6-8-12/h3-8,13-18H,1,9-10H2,2H3,(H,20,23)/t13-,14-,15-,16-,17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASEOJDNWKJMN-QEWQBHSESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)


![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)




![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)



